[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
The compound is a derivative of methanamine, which is a heterocyclic organic compound . Methanamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Molecular Structure Analysis
The molecular structure of methanamine derivatives can vary greatly depending on the substituents attached to the methanamine core .Physical and Chemical Properties Analysis
The physical and chemical properties of methanamine derivatives can vary. For example, the boiling point of a related compound, (5-chloro-6-fluoropyridin-2-yl)methanamine, is predicted to be 225.7±35.0 °C, and its density is predicted to be 1.351±0.06 g/cm3 .Scientific Research Applications
Neurokinin-1 Receptor Antagonist
One study describes a neurokinin-1 (NK1) receptor antagonist with potential implications in treating emesis and depression. The compound exhibited high affinity and oral activity, indicating its utility in pre-clinical models relevant to clinical efficacy in these conditions (Harrison et al., 2001).
Structural Characterization
Another research effort focused on the synthesis and structural characterization of isostuctural compounds with potential relevance in materials science and molecular engineering. These compounds demonstrated particular conformations and planarity, contributing to the understanding of their physical properties (Kariuki et al., 2021).
Tetrel Bonding Interactions
A study explored the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. This work provides insight into the molecular interactions and electronic properties of triazole derivatives, which could be relevant for the design of new chemical entities or materials (Ahmed et al., 2020).
Chiral Discrimination
Research into chiral discrimination of a related compound highlights the importance of stereochemistry in pharmaceutical sciences. Understanding how chiral molecules interact with biological systems can lead to the development of more effective and selective drugs (Bereznitski et al., 2002).
Antidepressant-like Activity
A study on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists reported robust antidepressant-like activity. This suggests potential therapeutic applications for mood disorders (Sniecikowska et al., 2019).
Antimicrobial Activities
Several studies have synthesized novel compounds featuring the triazole moiety, evaluating their antimicrobial activities against various pathogens. These findings contribute to the search for new antimicrobial agents in response to increasing antibiotic resistance (Thomas et al., 2010).
Crystal Structure Analysis
Research on the crystal structures of triazole derivatives, including an active α-glycosidase inhibition agent, provides valuable information on molecular geometry and potential for drug design (Gonzaga et al., 2016).
Mechanism of Action
Target of Action
The compound contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Compounds containing a triazole ring have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities . The specific targets of this compound would depend on its exact structure and any functional groups present.
Safety and Hazards
Properties
IUPAC Name |
[1-(5-chloro-2-fluorophenyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN4/c10-6-1-2-8(11)9(3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXOTBKPEKYHTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(N=N2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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